Product packaging for Diethylglyoxal bis(guanylhydrazone)(Cat. No.:CAS No. 116173-27-4)

Diethylglyoxal bis(guanylhydrazone)

Cat. No.: B219166
CAS No.: 116173-27-4
M. Wt: 226.28 g/mol
InChI Key: HXWLLFLQUZOBFF-FUJGBLOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a novel bis(guanylhydrazone) analog and a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine biosynthetic pathway . Polyamines are essential organic compounds for cellular growth and differentiation, making their regulation a significant area of study in cancer research . With a reported Ki of approximately 9 nM against yeast AdoMetDC, DEGBG demonstrates greater specificity and potency compared to earlier compounds like Methylglyoxal bis(guanylhydrazone) (MGBG), enhancing its utility as a targeted research tool . In studies using mouse L1210 leukemia cells, treatment with DEGBG effectively suppressed AdoMetDC activity, which led to a marked depletion of intracellular spermidine and spermine levels while causing a substantial accumulation of putrescine . This specific action on polyamine metabolism results in the inhibition of cell proliferation, with cells typically ceasing to grow after one to two cell cycles following exposure . Furthermore, DEGBG has been shown to potentiate the anti-proliferative effect of α-difluoromethylornithine (DFMO), an ornithine decarboxylase inhibitor, highlighting its value in combination studies targeting polyamine biosynthesis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B219166 Diethylglyoxal bis(guanylhydrazone) CAS No. 116173-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116173-27-4

Molecular Formula

C11H8ClNO2

Molecular Weight

226.28 g/mol

IUPAC Name

2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine

InChI

InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+

InChI Key

HXWLLFLQUZOBFF-FUJGBLOQSA-N

SMILES

CCC(=NN=C(N)N)C(=NN=C(N)N)CC

Isomeric SMILES

CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC

Canonical SMILES

CCC(=NN=C(N)N)C(=NN=C(N)N)CC

Synonyms

DEGBG
diethylglyoxal bis(guanylhydrazone)

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Diethylglyoxal Bis Guanylhydrazone

Chemical Synthesis Pathways for Diethylglyoxal bis(guanylhydrazone) Production

The synthesis of Diethylglyoxal bis(guanylhydrazone) is achieved through a direct condensation reaction. This method is a common pathway for the formation of guanylhydrazones from their corresponding dicarbonyl precursors.

The core synthetic route to Diethylglyoxal bis(guanylhydrazone) involves the reaction of diethylglyoxal with two equivalents of guanylhydrazine (aminoguanidine). In this reaction, the nucleophilic amino group of guanylhydrazine attacks the electrophilic carbonyl carbons of diethylglyoxal. This is followed by the elimination of water to form a carbon-nitrogen double bond (a hydrazone linkage). This process occurs at both carbonyl centers of the diethylglyoxal molecule, resulting in the formation of the bis(guanylhydrazone) structure. The reaction is typically carried out in an acidic medium, which catalyzes the condensation process.

While the specific details for the synthesis of Diethylglyoxal bis(guanylhydrazone) are not extensively detailed in publicly available literature, the general methodology for the synthesis of analogous bis(guanylhydrazones) involves the reaction of the corresponding glyoxal (B1671930) with aminoguanidine (B1677879) hydrochloride in an aqueous or alcoholic solution, often with heating to drive the reaction to completion.

The optimization of the synthesis of Diethylglyoxal bis(guanylhydrazone) would involve systematic variation of several key parameters to maximize the yield and purity of the final product. These parameters typically include:

Reaction Temperature: Heating is often employed to accelerate the rate of condensation. The optimal temperature would be determined to ensure a reasonable reaction time without promoting side reactions or degradation of the product.

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Common solvents for this type of reaction include water and lower alcohols like ethanol.

pH: An acidic pH is generally required to catalyze the formation of the hydrazone. The concentration of the acid catalyst would need to be optimized to ensure efficient reaction without causing unwanted side reactions.

Stoichiometry of Reactants: The use of a slight excess of guanylhydrazine can help to ensure the complete conversion of the diethylglyoxal.

Purification of the resulting Diethylglyoxal bis(guanylhydrazone) is critical to remove any unreacted starting materials or byproducts. Common purification techniques for this class of compounds include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed for more rigorous purification, particularly for separating the desired product from structurally similar impurities.

Spectroscopic and Crystallographic Characterization in Research Settings

The definitive identification and structural elucidation of Diethylglyoxal bis(guanylhydrazone) rely on a combination of modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray analysis.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of Diethylglyoxal bis(guanylhydrazone) in solution. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Diethylglyoxal bis(guanylhydrazone) would be expected to show characteristic signals for the ethyl groups (triplets and quartets) and the protons of the guanylhydrazone moieties. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms within the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the structure. Distinct signals would be observed for the carbonyl-derived carbons of the hydrazone, the carbons of the ethyl groups, and the carbon atoms of the guanyl groups.

Table 1: Representative NMR Data for a Bis(guanylhydrazone) Analog (Note: This is illustrative data for a related compound, as specific data for Diethylglyoxal bis(guanylhydrazone) was not found in the searched resources.)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~1.2triplet-CH₃ (ethyl group)
¹H~2.8quartet-CH₂- (ethyl group)
¹H~7.5-8.5broad singlet-NH₂ and -NH- protons
¹³C~10-15-CH₃ (ethyl group)
¹³C~20-30-CH₂- (ethyl group)
¹³C~140-150C=N (hydrazone)
¹³C~155-160C=N (guanidinium)

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is crucial for unambiguously determining the stereochemistry of Diethylglyoxal bis(guanylhydrazone), including the configuration of the carbon-nitrogen double bonds. It has been confirmed that Diethylglyoxal bis(guanylhydrazone) consists of the same isomer as methylglyoxal (B44143) bis(guanylhydrazone) and several of its analogs. For related compounds like ethylmethylglyoxal bis(guanylhydrazone) sulfate, X-ray analysis has shown that the carbon-nitrogen double bonds have the same configuration as those in glyoxal, methylglyoxal, and propylglyoxal bis(guanylhydrazones).

The crystallographic data provides key parameters such as:

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal lattice.

Space Group: The symmetry of the crystal structure.

Atomic Coordinates: The precise location of each atom in the unit cell.

Bond Lengths and Angles: The distances between atoms and the angles between bonds.

Table 2: Representative Crystallographic Data for a Bis(guanylhydrazone) Analog (Note: This is illustrative data for a related compound, as specific data for Diethylglyoxal bis(guanylhydrazone) was not found in the searched resources.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)90
β (°)90
γ (°)90

Structure-Activity Relationships of Bis(guanylhydrazone) Type S-Adenosylmethionine Decarboxylase Inhibitors

The inhibitory potency of bis(guanylhydrazone) compounds against S-adenosylmethionine decarboxylase is highly dependent on their molecular structure. Studies on a series of aliphatic bis(guanylhydrazones) have provided valuable insights into their structure-activity relationships (SAR).

The central aliphatic chain that replaces the glyoxal backbone plays a critical role in determining the inhibitory activity. The nature and size of the alkyl substituents on the glyoxal moiety significantly influence the compound's ability to bind to the active site of AdoMetDC.

Diethylglyoxal bis(guanylhydrazone) has been identified as a particularly potent inhibitor of yeast S-adenosylmethionine decarboxylase, with a reported Ki value of approximately 9 nM. This makes it one of the most powerful inhibitors of this enzyme studied to date. In comparison, ethylmethylglyoxal bis(guanylhydrazone) also demonstrates extremely high potency with a Ki value of 12 nM against eukaryotic S-adenosylmethionine decarboxylase.

The general trend observed in the series of aliphatic bis(guanylhydrazone) inhibitors suggests that increasing the size of the alkyl substituents on the glyoxal backbone can lead to enhanced inhibitory activity up to a certain point. This is likely due to improved hydrophobic interactions within the enzyme's active site. However, excessively bulky substituents may lead to steric hindrance, reducing the binding affinity.

Table 3: Inhibitory Activity of Aliphatic Bis(guanylhydrazones) against S-Adenosylmethionine Decarboxylase

CompoundKi Value (nM)Reference
Methylglyoxal bis(guanylhydrazone)[Varies with conditions][General knowledge]
Ethylmethylglyoxal bis(guanylhydrazone)12
Diethylglyoxal bis(guanylhydrazone)~9

These structure-activity relationships are crucial for the rational design of new and more potent inhibitors of S-adenosylmethionine decarboxylase, which have potential applications in various therapeutic areas.

Molecular Mechanisms of Action: Inhibition of S Adenosylmethionine Decarboxylase

Diethylglyoxal bis(guanylhydrazone) as a Specific Inhibitor of S-Adenosylmethionine Decarboxylase (AdoMetDC/SAMDC)

DEGBG is recognized as a highly potent and specific inhibitor of AdoMetDC. nih.govnih.gov It belongs to the bis(guanylhydrazone) class of compounds, which are known for their strong inhibitory effects on this enzyme. However, unlike its well-known analogue, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), DEGBG exhibits greater specificity and potency against AdoMetDC, making it a valuable tool for investigating the precise roles of polyamines in cellular processes. nih.gov

Kinetics of AdoMetDC Inhibition: Determination of Inhibition Constants

The potency of DEGBG as an inhibitor of AdoMetDC has been quantified through kinetic studies. Research has demonstrated that DEGBG is one of the most powerful inhibitors of yeast S-adenosylmethionine decarboxylase identified to date. nih.gov The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies stronger inhibition. For DEGBG, a remarkably low Ki value has been reported for yeast AdoMetDC, indicating a very high affinity for the enzyme. nih.gov

Enzyme SourceInhibition Constant (Ki)Reference
Yeast S-adenosylmethionine decarboxylase~9 nM nih.gov
Mammalian S-adenosylmethionine decarboxylasePotent Inhibitor (Specific Ki not cited) nih.gov

This table illustrates the potent inhibitory constant of Diethylglyoxal bis(guanylhydrazone) against yeast AdoMetDC.

Differential Inhibitory Potency Across Enzyme Species

DEGBG demonstrates a selective inhibitory action. Its high potency against AdoMetDC from various species, including yeast, mammals, and parasites, has been established. nih.govnih.govdntb.gov.ua A key characteristic that underscores its specificity is its comparatively weak effect on other enzymes involved in polyamine metabolism, such as diamine oxidase. For instance, DEGBG is a considerably weaker inhibitor of intestinal diamine oxidase than MGBG and other related analogues. nih.gov This selectivity makes DEGBG a more precise tool for targeting the polyamine biosynthetic pathway at the level of AdoMetDC, minimizing off-target effects that complicate the interpretation of results with less specific inhibitors like MGBG. nih.gov

Impact on Polyamine Biosynthesis Pathway Flux

The specific and potent inhibition of AdoMetDC by DEGBG causes a significant disruption in the normal flux of the polyamine biosynthesis pathway. By blocking the formation of the aminopropyl donor, dcSAM, DEGBG prevents the conversion of putrescine into the higher polyamines, spermidine (B129725) and spermine (B22157). arvojournals.org This blockade results in a characteristic and dramatic shift in the intracellular concentrations of polyamine pools.

Modulation of Spermidine and Spermine Intracellular Concentrations

Treatment of cells with DEGBG leads to a marked and rapid decrease in the intracellular concentrations of both spermidine and spermine. nih.govresearchgate.net This depletion is a direct consequence of the inhibition of AdoMetDC, as the synthesis of these higher polyamines is halted while their cellular turnover continues. This effect has been consistently observed across various cell types, including mouse L1210 leukemia cells and rat intestinal epithelial (IEC-6) cells, confirming the central role of DEGBG in blocking spermidine and spermine production. nih.govpsu.edu

Accumulation of Putrescine as a Consequence of AdoMetDC Inhibition

A hallmark of AdoMetDC inhibition by DEGBG is the substantial accumulation of the diamine putrescine. nih.govnih.gov With its conversion to spermidine blocked, and its synthesis via ornithine decarboxylase (ODC) often upregulated as part of a feedback response, putrescine levels can increase several-fold. nih.govnih.gov This dramatic increase in putrescine alongside the depletion of spermidine and spermine creates a profound imbalance in the cellular polyamine profile.

Cell LineTreatmentPutrescine ChangeSpermidine ChangeSpermine ChangeReference
Mouse L1210 Leukemia CellsDEGBGGreatly IncreasedMarkedly DecreasedMarkedly Decreased nih.gov
Rat Intestinal Epithelial (IEC-6) CellsDEGBG (1 mM)~15-fold IncreaseDecreased to ~57% of controlDecreased to ~50% of control physiology.org

This interactive table summarizes the typical changes in intracellular polyamine concentrations following treatment with Diethylglyoxal bis(guanylhydrazone) in different cell lines.

Regulatory Feedback Mechanisms in Response to Diethylglyoxal bis(guanylhydrazone) Treatment

The cellular machinery that regulates polyamine homeostasis responds dynamically to the perturbations caused by DEGBG. The depletion of spermidine and spermine, which are the ultimate effectors of feedback regulation, triggers compensatory mechanisms. annualreviews.org One of the primary responses is a compensatory increase in the synthesis of the target enzyme, AdoMetDC, itself, demonstrating an efficient feedback control loop. nih.gov

Furthermore, the polyamine pathway is regulated at the level of ornithine decarboxylase (ODC), the enzyme responsible for putrescine synthesis. Polyamines, particularly spermidine and spermine, typically induce the synthesis of ODC antizyme, a protein that binds to ODC and targets it for degradation. physiology.orgphysiology.org When DEGBG treatment depletes spermidine and spermine, this feedback inhibition on ODC is relieved. Consequently, ODC activity increases, often strikingly, which contributes to the massive accumulation of putrescine. physiology.orgnih.gov Studies in IEC-6 cells have shown that despite the extremely high levels of putrescine in DEGBG-treated cells, ODC antizyme is not induced because the intracellular concentrations of spermidine and spermine are low. physiology.orgphysiology.org This indicates that spermidine and/or spermine, not putrescine, are the primary signals for this crucial negative feedback regulation of ODC.

Compensatory Induction of AdoMetDC Protein Levels

A notable consequence of the potent inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC) by Diethylglyoxal bis(guanylhydrazone) (DEGBG) is the cellular response to this enzymatic blockade. Research has revealed the existence of a sophisticated feedback control mechanism. physiology.orgnih.gov When cells are treated with DEGBG, there is a compensatory increase in the synthesis of the AdoMetDC protein. physiology.orgnih.gov This induction of enzyme synthesis is a direct response to the depletion of spermidine and spermine, the downstream products of the AdoMetDC-catalyzed reaction. The cell attempts to overcome the inhibition by producing more of the target enzyme. This phenomenon highlights the tight regulation of the polyamine biosynthetic pathway and the cell's ability to sense and respond to fluctuations in polyamine levels.

Regulation of Ornithine Decarboxylase (ODC) Activity and Expression

The inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC) by Diethylglyoxal bis(guanylhydrazone) (DEGBG) has a significant indirect effect on the activity and expression of Ornithine Decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis. Treatment with DEGBG, which blocks the conversion of putrescine to spermidine and spermine, leads to an accumulation of intracellular putrescine. physiology.orgnih.gov Paradoxically, this high level of putrescine is associated with an increase in ODC activity. physiology.orgnih.gov This suggests that putrescine itself is a weak feedback inhibitor of ODC compared to spermidine and spermine.

Studies in intestinal epithelial crypt (IEC-6) cells have provided detailed insights into the differential regulation of ODC by individual polyamines in the presence of DEGBG. physiology.orgnih.gov By using DEGBG to prevent the interconversion of polyamines, researchers were able to assess the specific role of each polyamine in ODC regulation. In serum-stimulated IEC-6 cells treated with DEGBG, exogenous putrescine, spermidine, and spermine demonstrated distinct inhibitory effects on ODC activity. Spermine was found to be the most potent inhibitor, followed by spermidine, while putrescine had the least effect. physiology.orgnih.gov

Table 3: Differential Inhibition of Serum-Stimulated ODC Activity by Polyamines in the Presence of DEGBG in IEC-6 Cells

Polyamine AddedInhibition of ODC Activity (% of Control)Reference
Putrescine85% physiology.orgnih.gov
Spermidine46% physiology.orgnih.gov
Spermine0% physiology.orgnih.gov

Furthermore, the increase in ODC activity observed in DEGBG-treated cells corresponds with an increase in ODC protein levels, indicating that the regulation occurs at the translational level. physiology.org Interestingly, ODC mRNA levels were not affected by DEGBG treatment, suggesting that the regulation is not transcriptional. physiology.org

Selectivity Profile Against Other Amine Oxidases and Polyamine-Related Enzymes

A key characteristic of Diethylglyoxal bis(guanylhydrazone) (DEGBG) that distinguishes it from its analog, Methylglyoxal bis(guanylhydrazone) (MGBG), is its improved selectivity profile. While being a highly potent inhibitor of S-Adenosylmethionine Decarboxylase (AdoMetDC), DEGBG demonstrates a weaker inhibitory effect on other enzymes involved in amine metabolism, particularly diamine oxidase (DAO). nih.gov

Research has shown that DEGBG is a less potent inhibitor of intestinal diamine oxidase compared to MGBG and other related glyoxal (B1671930) and ethylglyoxal analogs. nih.gov This increased selectivity for AdoMetDC over DAO is a significant advantage, as the lack of specificity of MGBG has been a limiting factor in its clinical utility. physiology.org The ability of DEGBG to specifically target AdoMetDC with less off-target effects on enzymes like DAO makes it a more precise pharmacological tool for studying the polyamine pathway and a potentially more favorable candidate for therapeutic applications.

Cellular and Molecular Effects of Diethylglyoxal Bis Guanylhydrazone

Effects on Cell Proliferation and Growth Dynamics in Cultured Cell Lines

DEGBG's impact on cell proliferation is primarily mediated through its disruption of polyamine metabolism. By inhibiting AdoMetDC, DEGBG effectively halts the production of spermidine (B129725) and spermine (B22157), which are crucial for cell growth.

Impact on Cell Cycle Progression and Arrest

Treatment of cells with DEGBG leads to a cessation of growth. nih.gov In studies using L1210 leukemia cells, it was observed that cells seeded in the presence of DEGBG stopped proliferating after a lag period of one to two days. nih.gov This delay suggests that the cells initially utilize their existing stores of polyamines, which are sufficient for one or two cell cycles before the depletion of spermidine and spermine halts further progression. nih.gov Polyamine depletion has been shown to arrest the cell cycle and induce the expression of cell cycle inhibitors. imrpress.com

Role of Specific Polyamines (Spermidine, Spermine, Putrescine) in Growth Regulation

The inhibition of AdoMetDC by DEGBG results in a significant decrease in the cellular concentrations of spermidine and spermine, while causing a substantial increase in the level of their precursor, putrescine. nih.gov Research on various cell lines, including intestinal epithelial cells (IEC-6), has demonstrated that while putrescine levels can increase dramatically (up to 115 times the control levels), it is unable to support cell growth in the absence of spermidine and spermine. physiology.org This indicates that putrescine must be converted to the higher polyamines, spermidine and spermine, to restore cell growth. physiology.orgicm.edu.pl The addition of exogenous spermine to cells treated with DEGBG can reverse the inhibition of cell growth. physiology.orgicm.edu.pl

Table 1: Effect of DEGBG on Polyamine Levels and Cell Growth in IEC-6 Cells

TreatmentPutrescine Level (vs. Control)Spermidine Level (vs. Control)Spermine Level (vs. Control)Cell Growth
Control 1x1x1xNormal
DEGBG ~115x45%20%Inhibited
DEGBG + Putrescine ~138xNo significant changeNo significant changeInhibited
DEGBG + Spermine ~10xRestored to controlRestored to controlRestored

Data compiled from a study on IEC-6 cells treated with DEGBG for 4 days. physiology.org

Induction of Apoptosis and Programmed Cell Death Pathways

The disruption of polyamine homeostasis by DEGBG not only affects cell proliferation but can also trigger programmed cell death, or apoptosis.

Correlation Between Putrescine Accumulation and Apoptotic Indices

A significant accumulation of putrescine, a direct consequence of DEGBG's inhibition of AdoMetDC, has been strongly correlated with the induction of apoptosis. physiology.orgnih.gov Studies have shown that treating IEC-6 cells with DEGBG leads to a significant accumulation of putrescine and an increase in apoptosis. physiology.orgnih.gov Conversely, depletion of all polyamines, including putrescine, has been found to delay the onset of apoptosis. physiology.orgnih.gov This suggests a pivotal role for putrescine in the apoptotic process. physiology.orgnih.gov The overexpression of a stable form of ornithine decarboxylase (ODC), the enzyme that produces putrescine, also leads to a massive increase in cellular putrescine and induces apoptosis, further supporting the causative role of putrescine in this process. nih.govportlandpress.com

Caspase Activation and DNA Fragmentation in Response to Diethylglyoxal bis(guanylhydrazone)

The apoptotic process triggered by putrescine accumulation involves the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov Specifically, the induction of caspase-3, a key executioner caspase, has been observed in cells with high levels of putrescine. nih.govlu.se Inhibition of caspase activity has been shown to significantly reduce the number of apoptotic cells, confirming their role in putrescine-induced cell death. nih.gov

Modulation of Cellular Migration Processes

Cellular migration is another critical process that is influenced by the cellular polyamine balance, and therefore is affected by DEGBG. Polyamines are essential for the migration of various cell types, including intestinal epithelial cells and retinal pigment epithelial cells. icm.edu.plarvojournals.orgarvojournals.org

Inhibition of polyamine synthesis, either by blocking ODC with DFMO or by inhibiting AdoMetDC with DEGBG, has been shown to inhibit cell migration. icm.edu.plarvojournals.orgarvojournals.org Studies on IEC-6 cells have revealed that when both ODC and AdoMetDC are inhibited, leading to a depletion of all polyamines, cell migration is halted. icm.edu.pl In this scenario, the addition of exogenous spermine, but not putrescine, is required to restore cell migration. physiology.orgicm.edu.pl This indicates that, similar to cell growth, putrescine needs to be converted to higher polyamines to support cell migration. icm.edu.pl The disruption of the normal distribution of actin filaments, which is essential for cell movement, is observed in polyamine-deficient cells and can be reversed by the addition of spermine. physiology.org

Influence on Cytoskeletal Organization, including F-actin

The organization of the cytoskeleton, a complex network of interlinking filaments and tubules in the cytoplasm, is crucial for cell shape, division, and movement. A key component of the cytoskeleton is filamentous actin (F-actin). Polyamines are known to be essential for maintaining the normal structure of the cytoskeleton. arvojournals.orgarvojournals.org

Studies have shown that the depletion of polyamines leads to a significant reorganization of F-actin. physiology.orgphysiology.org In intestinal epithelial cells (IEC-6), polyamine deficiency results in a marked reduction in the number of F-actin stress fibers that traverse the cell, while the actin cortex, the dense layer of actin beneath the cell membrane, becomes more pronounced. physiology.orgphysiology.orgnih.gov This disruption of the normal F-actin distribution is a key factor in the inhibition of cell migration. arvojournals.orgphysiology.org

When the synthesis of spermidine and spermine is blocked by DEGBG, even in the presence of their precursor putrescine, the normal distribution of F-actin filaments required for migration is not restored. physiology.orgnih.gov This indicates that spermidine and/or spermine are specifically required for the proper organization of the actin cytoskeleton. Blockage of polyamine synthesis has been shown to disrupt the association of F-actin with activated epidermal growth factor (EGF) receptors and decrease the phosphorylation of focal adhesion kinase (FAK) and the recruitment of paxillin, all of which are critical for the formation of focal adhesion complexes that link the cytoskeleton to the extracellular matrix. arvojournals.org

Spermidine and Spermine Specific Roles in Cell Motility in the Presence of Diethylglyoxal bis(guanylhydrazone)

Cell migration is a fundamental process that relies on the dynamic rearrangement of the cytoskeleton and is heavily dependent on polyamines. physiology.orgicm.edu.pl The specific roles of the polyamines spermidine and spermine in this process have been elucidated using DEGBG.

DEGBG, by inhibiting AdoMetDC, blocks the conversion of putrescine into spermidine and spermine. physiology.orgicm.edu.pl In studies using IEC-6 cells, researchers first depleted all polyamines using α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), which halts cell migration. physiology.orgphysiology.orgnih.gov When these polyamine-depleted cells were treated with both DFMO and DEGBG, adding exogenous putrescine did not restore cell migration or growth. physiology.orgphysiology.orgnih.gov However, the addition of exogenous spermine successfully restored cell migration, growth, and the normal organization of F-actin stress fibers. physiology.orgphysiology.orgnih.gov While exogenous spermidine showed some ability to increase migration, it did not fully restore it to control levels in the presence of DEGBG. physiology.orgphysiology.org

These findings demonstrate that putrescine's ability to support cell migration is dependent on its conversion to higher polyamines. physiology.orgicm.edu.pl Spermine, in particular, appears to be the crucial polyamine required to maintain the cytoskeletal integrity necessary for cell motility. physiology.orgnih.gov

Interactive Data Table: Effect of DEGBG and Polyamines on IEC-6 Cell Migration

Treatment GroupKey Enzyme(s) InhibitedIntracellular Polyamine ChangesF-actin OrganizationCell Migration
Control NoneNormal levels of putrescine, spermidine, spermineNormal stress fibersNormal
DFMO ODCDepleted putrescine, spermidine, spermineReduced stress fibers, pronounced actin cortexInhibited
DFMO + DEGBG + Putrescine ODC + AdoMetDCHigh putrescine, low spermidine & spermineDisrupted stress fibersInhibited
DFMO + DEGBG + Spermine ODC + AdoMetDCLow putrescine, restored spermidine & spermineRestored stress fibersRestored

Interactions with Other Cellular Enzymes and Biological Macromolecules

DEGBG's primary known interaction is with AdoMetDC, but its effects ripple out to influence other enzymes and macromolecules, ultimately affecting global cellular processes. nih.govontosight.ai

Investigation of DNA and Protein Interactions

DEGBG is known to interact with biological macromolecules, including proteins and DNA, which can influence cellular function. ontosight.ai As a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), its primary protein interaction is with this enzyme, binding to it with high affinity. nih.govnih.gov Studies on the related compound, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), show that it can interact with isolated rat liver nuclei, causing chromatin to disperse and altering nucleolar structure. nih.gov Furthermore, MGBG was found to inhibit the activity of DNA polymerases from various sources when tested with calf thymus DNA, suggesting a direct interaction with DNA or the polymerase enzyme that hinders DNA replication. nih.gov This template activity, once inhibited by MGBG, could be partially restored by adding more DNA or enzyme to the system. nih.gov While these specific studies were conducted on MGBG, they suggest a likely mechanism of action for structurally similar bis(guanylhydrazones) like DEGBG.

Influence on Global Cellular Function and Behavior

By inhibiting AdoMetDC, DEGBG triggers a cascade of effects on cellular behavior. The resulting depletion of spermidine and spermine, which are essential for cell growth, leads to a halt in cell proliferation. nih.govannualreviews.org In studies on mouse L1210 leukemia cells, DEGBG treatment caused cells to stop growing after one or two cell cycles. nih.gov This antiproliferative effect makes DEGBG and similar compounds candidates for chemotherapeutic studies. nih.gov

The inhibition of AdoMetDC by DEGBG leads to a significant accumulation of intracellular putrescine. nih.govnih.govphysiology.org This drastic change in the polyamine balance can have profound effects. For instance, in IEC-6 cells, treatment with DEGBG, which depletes spermidine and spermine while causing putrescine to accumulate, leads to an increase in apoptosis (programmed cell death). physiology.org This suggests that the balance of polyamines, not just their presence or absence, is critical for cell survival and that high levels of putrescine in the absence of the higher polyamines might trigger an apoptotic pathway. physiology.org The compound has also been shown to potentiate the antiproliferative effects of other agents, such as the ODC inhibitor DFMO, in leukemia cells. nih.gov

Q & A

Q. 1.1. What is the primary biochemical mechanism of Diethylglyoxal bis(guanylhydrazone) (DEGBG) in eukaryotic systems?

DEGBG acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis. It binds to the enzyme with high affinity (apparent K value ~12 nM), blocking the decarboxylation of S-adenosylmethionine, a critical step in spermidine and spermine synthesis . Methodologically, researchers can validate this inhibition via enzymatic assays using purified AdoMetDC, monitoring substrate depletion (e.g., via HPLC) or product formation (e.g., S-adenosyl-5′-methylthioadenosine).

Q. 1.2. How does the structural conformation of DEGBG influence its inhibitory activity?

X-ray crystallography reveals that DEGBG’s glyoxal bis(guanylhydrazone) moiety deviates strongly from planarity (e.g., a 34° angle between planes of N(1)-C(1)-N(2) and N(7)-C(4)-N(8)), unlike its planar analogs (e.g., methylglyoxal bis(guanylhydrazone, MGBG)). This distortion may alter binding dynamics to AdoMetDC. Researchers can compare inhibitory potencies of planar vs. non-planar analogs via enzyme kinetics and molecular docking simulations .

Q. 1.3. How can DEGBG be used to study polyamine depletion in cell culture models?

DEGBG is often combined with polyamine biosynthesis inhibitors (e.g., difluoromethylornithine, DFMO) to deplete putrescine and spermidine. For example, in IPEC-J2 cells, DEGBG (1 mmol/L) blocks spermidine synthesis, while DFMO inhibits ornithine decarboxylase (ODC). Polyamine levels are quantified via HPLC or LC-MS, and compensatory pathways (e.g., polyamine uptake) are assessed via radiolabeled spermidine uptake assays .

Advanced Research Questions

Q. 2.1. Why does DEGBG fail to inhibit leukemia cell proliferation despite its potent AdoMetDC inhibition?

Unlike MGBG, DEGBG does not suppress L1210 leukemia cell growth in vitro, likely due to differences in cellular uptake or downstream polyamine salvage pathways. Researchers should measure intracellular DEGBG concentrations (e.g., via LC-MS) and compare polyamine pools (putrescine, spermidine) in treated vs. untreated cells. Additionally, RNA-seq can identify compensatory gene expression changes (e.g., polyamine transporters) .

Q. 2.2. How can structural deviations in DEGBG inform the design of next-generation AdoMetDC inhibitors?

The non-planar conformation of DEGBG’s glyoxal bis(guanylhydrazone) chain suggests that steric hindrance or flexibility may enhance binding specificity. Advanced studies involve synthesizing derivatives with controlled planar distortions and testing their K values against AdoMetDC. Computational modeling (e.g., molecular dynamics simulations) can predict how structural changes affect enzyme-inhibitor interactions .

Q. 2.3. How do researchers resolve contradictory data on DEGBG’s role in inflammation and oxidative stress?

While DEGBG inhibits polyamine synthesis, its anti-inflammatory effects vary by cell type. For example, in macrophages, polyamine depletion via DEGBG reduces TNF-α-induced activation, but in Leishmania donovani models, it shows no direct antileishmanial activity. To reconcile this, researchers should perform tissue-specific polyamine profiling and assess cross-talk with inflammatory mediators (e.g., NF-κB) via luciferase reporter assays .

Q. 2.4. What experimental strategies validate the specificity of DEGBG in polyamine pathway studies?

To confirm target specificity, combine DEGBG with polyamine supplementation (e.g., exogenous spermidine). For instance, in LPS-induced inflammation models, spermidine addition should reverse DEGBG’s suppression of IL-6 secretion. Parallel use of CRISPR-Cas9 knockdown of AdoMetDC can further validate DEGBG-dependent phenotypes .

Methodological Considerations

Q. 3.1. How to optimize DEGBG dosing in in vivo studies to avoid off-target effects?

DEGBG’s poor cellular uptake in some models necessitates dose-response experiments. For example, in mouse studies, intraperitoneal injection of 10–50 mg/kg DEGBG, combined with DFMO, achieves measurable polyamine depletion in tissues (e.g., liver, spleen). Plasma and tissue concentrations are monitored via LC-MS, and toxicity is assessed via liver/kidney function markers .

Q. 3.2. What analytical techniques are critical for studying DEGBG-protein interactions?

X-ray crystallography and cryo-EM are gold standards for resolving DEGBG-AdoMetDC binding. For solution studies, isothermal titration calorimetry (ITC) quantifies binding affinity, while surface plasmon resonance (SPR) measures kinetics. Differential scanning fluorimetry (DSF) can assess thermal stability changes in AdoMetDC upon DEGBG binding .

Data Interpretation Challenges

Q. 4.1. How to interpret conflicting results between enzymatic inhibition and phenotypic outcomes?

If DEGBG inhibits AdoMetDC in vitro but shows no effect in vivo, consider factors like pharmacokinetics (e.g., rapid clearance) or redundant polyamine sources (e.g., dietary uptake). Use isotopic tracing (e.g., ¹³C-labeled methionine) to track polyamine flux in vivo and confirm target engagement .

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